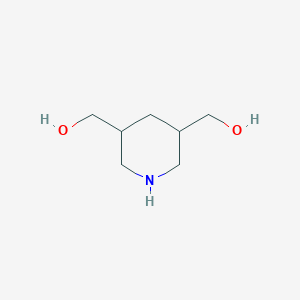
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is a heterocyclic compound that features a benzoxazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another method involves the reductive ring expansion of 4-chromanone oximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one
- 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is unique due to its specific structure and the presence of the methanamine group, which can impart different chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine |
InChI |
InChI=1S/C10H14N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-7,11H2 |
InChI-Schlüssel |
FAPWADLYJVYQQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)




